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molecular formula C11H15O5P B041450 Dimethyl (2-oxo-3-phenoxypropyl)phosphonate CAS No. 40665-68-7

Dimethyl (2-oxo-3-phenoxypropyl)phosphonate

Cat. No. B041450
M. Wt: 258.21 g/mol
InChI Key: NQTSTBMCCAVWOS-UHFFFAOYSA-N
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Patent
US04087604

Procedure details

A solution of 33.2 g (268 mmoles) dimethyl methylphosphonate (Aldrich) in 360 ml dry tetrahydrofuran was cooled to -78° in a dry nitrogen atmosphere. To the stirred phosphonate solution was added 118 ml of 2.34 M n-butyllithium in hexane solution (Alfa Inorganics, Inc.) dropwise over a period of 18 minutes at such a rate that the reaction temperature never rose above -65°. After an additional 5 minutes stirring at -78°, 22.2 g (134 mmole) methyl 2-phenoxy acetate was added dropwise at a rate that kept the reaction temperature less than -70° (20 minutes). After 3.5 hours at -78° the reaction mixture was allowed to warm to ambient temperature, neutralized with 14 ml acetic acid and rotary evaporated to a white gel. The gelatinous material was taken up in 175 ml water, the aqueous phase extracted with 100 ml portions of chloroform (3x), the combined organic extracts were backwashed (50 cc H2O), dried (MgSO4), and concentrated (water aspirator) to a crude residue and distilled, b.p. 172°-175° (0.5 mm) to give 24.6 g dimethyl 2-oxo-3-phenoxypropylphosphonate.
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
118 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
methyl 2-phenoxy acetate
Quantity
22.2 g
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4].P(=O)([O-])[O-].[CH2:12]([Li])[CH2:13][CH2:14][CH3:15].[C:17]([OH:20])(=O)[CH3:18].[O:21]1CC[CH2:23][CH2:22]1>CCCCCC>[O:21]=[C:22]([CH2:23][O:20][C:17]1[CH:18]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4]

Inputs

Step One
Name
Quantity
33.2 g
Type
reactant
Smiles
CP(OC)(OC)=O
Name
Quantity
360 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P([O-])([O-])=O
Name
Quantity
118 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
methyl 2-phenoxy acetate
Quantity
22.2 g
Type
reactant
Smiles
Step Four
Name
Quantity
14 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After an additional 5 minutes stirring at -78°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction temperature less than -70° (20 minutes)
Duration
20 min
WAIT
Type
WAIT
Details
After 3.5 hours at -78° the reaction mixture was allowed
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
rotary evaporated to a white gel
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with 100 ml portions of chloroform (3x)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated (water aspirator) to a crude residue
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
O=C(CP(OC)(OC)=O)COC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 24.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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